1,3,5-TRIS (3'-aldehyde-4'-hydroxybenzene)benzene
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Overview
Description
1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is a complex organic compound characterized by its unique structure, which includes three aldehyde groups and three hydroxybenzene groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene typically involves multi-step organic reactions. One common method includes the use of 1,3,5-tris(4-hydroxyphenyl)benzene as a starting material. The hydroxyl groups are then converted to aldehyde groups through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
While specific industrial production methods for 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1,3,5-TRIS (3’-carboxy-4’-hydroxybenzene)benzene.
Reduction: 1,3,5-TRIS (3’-hydroxymethyl-4’-hydroxybenzene)benzene.
Substitution: Various ethers or esters depending on the substituents used.
Scientific Research Applications
1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic frameworks and polymers.
Biology: Investigated for its potential as a molecular probe due to its unique structural features.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is primarily based on its ability to form multiple hydrogen bonds and participate in various chemical reactions. The aldehyde groups can form Schiff bases with amines, while the hydroxy groups can engage in hydrogen bonding, facilitating the formation of complex molecular assemblies .
Comparison with Similar Compounds
Similar Compounds
1,3,5-TRIS (4-hydroxyphenyl)benzene: Similar structure but lacks aldehyde groups, making it less reactive in certain chemical reactions.
1,3,5-TRIS (4-formylphenyl)benzene: Contains formyl groups instead of aldehyde groups, leading to different reactivity and applications.
1,3,5-TRIS (4-carboxyphenyl)benzene: Contains carboxyl groups, making it more suitable for applications in metal-organic frameworks.
Uniqueness
1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is unique due to the presence of both aldehyde and hydroxy groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form hydrogen bonds and participate in multiple types of reactions makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H14O2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-[3-(3-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-1-6-17(10-15)19-8-3-9-20(12-19)18-7-2-5-16(11-18)14-22/h1-14H |
InChI Key |
FOCZJOXIKGJASB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C=O)C=O |
Origin of Product |
United States |
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